molecular formula C24H20O B14528167 1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one CAS No. 62643-59-8

1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one

Cat. No.: B14528167
CAS No.: 62643-59-8
M. Wt: 324.4 g/mol
InChI Key: POVHUHPMKGQUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one is an organic compound that features a biphenyl group and a penta-1,4-dien-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one typically involves the reaction of 4-bromobiphenyl with 4-methylbenzaldehyde under basic conditions to form the corresponding chalcone. This reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol at room temperature. The resulting chalcone is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired penta-1,4-dien-3-one compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding diketone.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding saturated ketone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-([1,1’-Biphenyl]-4-yl)-2-phenylethanone: A related compound with a similar biphenyl structure but differing in the ketone moiety.

    1-([1,1’-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one: Another related compound with a similar biphenyl structure but differing in the enone moiety.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one is unique due to its specific combination of biphenyl and penta-1,4-dien-3-one moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of materials science and medicinal chemistry.

Properties

CAS No.

62643-59-8

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-(4-phenylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C24H20O/c1-19-7-9-20(10-8-19)13-17-24(25)18-14-21-11-15-23(16-12-21)22-5-3-2-4-6-22/h2-18H,1H3

InChI Key

POVHUHPMKGQUGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.